(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol

Description

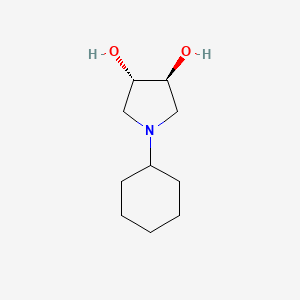

(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol is a chiral compound with significant interest in various scientific fields. This compound features a cyclohexyl group attached to a pyrrolidine ring, with hydroxyl groups at the 3 and 4 positions. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and other related disciplines.

Properties

CAS No. |

90304-05-5 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C10H19NO2/c12-9-6-11(7-10(9)13)8-4-2-1-3-5-8/h8-10,12-13H,1-7H2/t9-,10-/m0/s1 |

InChI Key |

NYQOPQVKWZZMBP-UWVGGRQHSA-N |

Isomeric SMILES |

C1CCC(CC1)N2C[C@@H]([C@H](C2)O)O |

Canonical SMILES |

C1CCC(CC1)N2CC(C(C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-cyclohexylpyrrolidine-3,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexylpyrrolidine ketones, while reduction can produce cyclohexylpyrrolidine alcohols .

Scientific Research Applications

(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.

Mechanism of Action

The mechanism of action of (3S,4S)-1-cyclohexylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. Additionally, its chiral nature allows for selective binding to enantiomer-specific targets, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Similar Compounds

- (3S,4S)-1-cyclohexylpyrrolidine-2,3-diol

- (3R,4R)-1-cyclohexylpyrrolidine-3,4-diol

- (3S,4S)-1-cyclohexylpyrrolidine-3,5-diol

Uniqueness

(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form stable hydrogen bonds and its chiral nature make it a valuable compound for research and industrial applications .

Biological Activity

(3S,4S)-1-cyclohexylpyrrolidine-3,4-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

The compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. Its structure can be represented as follows:

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines.

- Mechanism of Action : The compound appears to inhibit NADPH oxidase activity, which is crucial in the production of reactive oxygen species (ROS). This inhibition leads to decreased oxidative damage in cellular environments.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of key signaling pathways.

- Case Study : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent.

| Study | Model | Findings |

|---|---|---|

| Zielonka et al. (2016) | HL60 cells | Inhibition of Nox2 activity; reduced ROS production |

| Yang et al. (2017) | Murine model | Decreased levels of IL-6 and TNF-α post-treatment |

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties.

- Research Findings : In models of neuroinflammation, the compound was found to enhance the expression of heme oxygenase-1 and decrease lipid peroxidation levels. This suggests a protective effect against neurodegenerative conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NADPH Oxidase : By inhibiting this enzyme, the compound reduces ROS generation.

- Modulation of NF-κB Pathway : The compound appears to inhibit the NF-κB signaling pathway, which is critical in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with related compounds such as pyrrolidine dithiocarbamate (PDTC), known for its anti-inflammatory and antioxidant properties.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | NADPH oxidase inhibition |

| Pyrrolidine Dithiocarbamate | Anti-inflammatory | NF-κB inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.